Cas no 1597335-75-5 (2-methyl-3-(1-methyl-1H-pyrazol-4-yl)oxypropane-1-sulfonyl chloride)

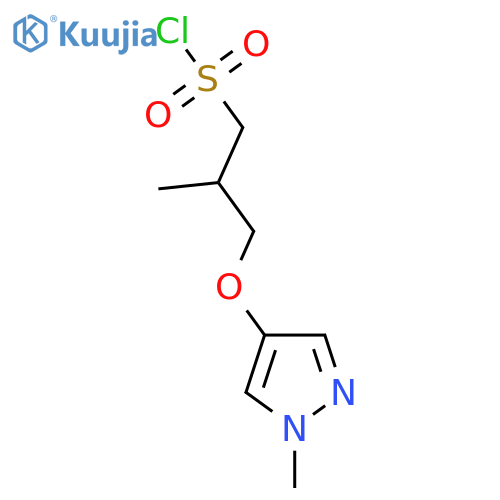

1597335-75-5 structure

商品名:2-methyl-3-(1-methyl-1H-pyrazol-4-yl)oxypropane-1-sulfonyl chloride

2-methyl-3-(1-methyl-1H-pyrazol-4-yl)oxypropane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)oxypropane-1-sulfonyl chloride

- 1597335-75-5

- 2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride

- EN300-1144720

-

- インチ: 1S/C8H13ClN2O3S/c1-7(6-15(9,12)13)5-14-8-3-10-11(2)4-8/h3-4,7H,5-6H2,1-2H3

- InChIKey: DTHGKKSNDZEYNI-UHFFFAOYSA-N

- ほほえんだ: ClS(CC(C)COC1C=NN(C)C=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 252.0335411g/mol

- どういたいしつりょう: 252.0335411g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

2-methyl-3-(1-methyl-1H-pyrazol-4-yl)oxypropane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1144720-0.5g |

2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride |

1597335-75-5 | 95% | 0.5g |

$739.0 | 2023-10-25 | |

| Enamine | EN300-1144720-1.0g |

2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride |

1597335-75-5 | 1g |

$1057.0 | 2023-05-23 | ||

| Enamine | EN300-1144720-5g |

2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride |

1597335-75-5 | 95% | 5g |

$2235.0 | 2023-10-25 | |

| Enamine | EN300-1144720-5.0g |

2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride |

1597335-75-5 | 5g |

$3065.0 | 2023-05-23 | ||

| Enamine | EN300-1144720-2.5g |

2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride |

1597335-75-5 | 95% | 2.5g |

$1509.0 | 2023-10-25 | |

| Enamine | EN300-1144720-0.25g |

2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride |

1597335-75-5 | 95% | 0.25g |

$708.0 | 2023-10-25 | |

| Enamine | EN300-1144720-10.0g |

2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride |

1597335-75-5 | 10g |

$4545.0 | 2023-05-23 | ||

| Enamine | EN300-1144720-0.05g |

2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride |

1597335-75-5 | 95% | 0.05g |

$647.0 | 2023-10-25 | |

| Enamine | EN300-1144720-0.1g |

2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride |

1597335-75-5 | 95% | 0.1g |

$678.0 | 2023-10-25 | |

| Enamine | EN300-1144720-1g |

2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride |

1597335-75-5 | 95% | 1g |

$770.0 | 2023-10-25 |

2-methyl-3-(1-methyl-1H-pyrazol-4-yl)oxypropane-1-sulfonyl chloride 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Xiaodan Ouyang,Yaping Cha,Wen Li,Chaoyi Zhu,Muzi Zhu,Shuang Li,Min Zhuo,Shaobin Huang,Jianjun Li RSC Adv., 2019,9, 30171-30181

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

1597335-75-5 (2-methyl-3-(1-methyl-1H-pyrazol-4-yl)oxypropane-1-sulfonyl chloride) 関連製品

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量